N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as aminothiazole-linked metal chelates, have been shown to exhibit antimicrobial activity
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of similar compounds, it can be hypothesized that it may interact with microbial cells, leading to their inhibition or death
Biochemical Pathways
Similar compounds have been shown to affect microbial growth and survival , suggesting that this compound may also interfere with the biochemical pathways necessary for these processes.
Result of Action
Based on the antimicrobial activity of similar compounds, it can be hypothesized that this compound may lead to the inhibition or death of microbial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with various acylating agents. One common method includes the reaction of 2-amino-6-ethoxybenzothiazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with pyridin-3-ylmethylamine under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification processes such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its anti-inflammatory and antibacterial properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylamino benzamides
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)ethylamino benzamides
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide stands out due to its unique structural features, such as the presence of an ethoxy group at the benzothiazole ring and a pyridin-3-ylmethyl group. These modifications enhance its biological activity and specificity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-2-34-24-15-16-25-26(18-24)35-29(31-25)32(20-21-10-9-17-30-19-21)28(33)27(22-11-5-3-6-12-22)23-13-7-4-8-14-23/h3-19,27H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPVNXJYYOTAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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